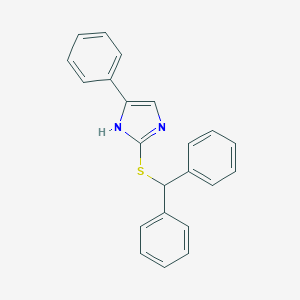
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is an organic compound that features a benzhydrylsulfanyl group attached to an imidazole ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzhydrylsulfanyl Group: The benzhydrylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzhydryl halide reacts with a thiol to form the benzhydrylsulfanyl moiety.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding reduced products.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzhydrylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzhydrylsulfinyl)-4-phenyl-1H-imidazole: Similar structure but with a sulfinyl group instead of a sulfanyl group.
2-(benzhydrylsulfonyl)-4-phenyl-1H-imidazole: Contains a sulfonyl group, which can affect its reactivity and biological activity.
4-phenyl-1H-imidazole: Lacks the benzhydrylsulfanyl group, making it less lipophilic and potentially less active in certain applications.
Uniqueness
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is unique due to the presence of the benzhydrylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
311782-49-7 |
|---|---|
Molekularformel |
C22H18N2S |
Molekulargewicht |
342.5g/mol |
IUPAC-Name |
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C22H18N2S/c1-4-10-17(11-5-1)20-16-23-22(24-20)25-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,21H,(H,23,24) |
InChI-Schlüssel |
IHWOBIIDIVJCRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392315.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392316.png)
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392319.png)
![2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE](/img/structure/B392320.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B392324.png)
![ETHYL (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392325.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B392330.png)
![4-[Bis(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B392331.png)
![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392333.png)
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B392334.png)
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B392337.png)
![phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone](/img/structure/B392338.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B392339.png)
